molecular formula C21H24N4S B11049185 2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11049185
M. Wt: 364.5 g/mol
InChI Key: VMYLJQRQLPDYFP-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the adamantyl group, known for its rigidity and bulkiness, with a fused tricyclic system that includes benzothiophene, triazole, and pyrimidine rings. Such a structure imparts significant chemical stability and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. The adamantyl group is usually introduced via alkylation reactions.

    Benzothiophene Synthesis: This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Triazole Formation: The benzothiophene derivative is then reacted with hydrazine derivatives to form the triazole ring.

    Pyrimidine Ring Closure: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring, completing the tricyclic system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the triazole and pyrimidine rings. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its rigid structure and ability to form multiple hydrogen bonds make it a candidate for drug design, particularly in targeting diseases like cancer and bacterial infections.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects like reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to these similar compounds, 2-(1-Adamantyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to the presence of the adamantyl group, which imparts additional rigidity and bulkiness. This unique feature can enhance the compound’s binding affinity and specificity towards its molecular targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

4-(1-adamantyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C21H24N4S/c1-2-4-16-15(3-1)17-18-23-20(24-25(18)11-22-19(17)26-16)21-8-12-5-13(9-21)7-14(6-12)10-21/h11-14H,1-10H2

InChI Key

VMYLJQRQLPDYFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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